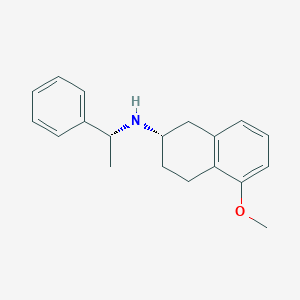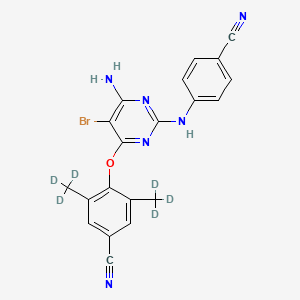
Etravirine-d6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Etravirine-d6 is a deuterated form of etravirine, a second-generation non-nucleoside reverse transcriptase inhibitor. It is primarily used in the treatment of human immunodeficiency virus type 1 (HIV-1) infections. The deuterated version, this compound, is often utilized in pharmacokinetic studies to understand the drug’s behavior in the body more accurately.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of etravirine involves several key steps, including halogenation, amination, and cyclization reactions. One practical method involves the use of microwave-promoted amination, which significantly reduces reaction time and improves yield. The process starts with halogenated pyridines or 4-guanidinobenzonitrile as starting materials .
Industrial Production Methods: Industrial production of etravirine involves a series of well-optimized steps to ensure high yield and purity. The process includes performing a cyclization reaction under alkaline conditions, followed by chlorination and bromination to obtain the intermediate compounds. These intermediates undergo further substitution reactions to produce etravirine .
化学反应分析
Types of Reactions: Etravirine undergoes various chemical reactions, including:
Oxidation: Etravirine can be oxidized under specific conditions, although this is not a primary reaction pathway.
Reduction: Reduction reactions are less common for etravirine.
Substitution: The most significant reactions involve nucleophilic substitution, particularly during its synthesis.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Halogenated compounds and amines are commonly used in substitution reactions.
Major Products: The primary product of these reactions is etravirine itself, with various intermediates formed during the synthesis process .
科学研究应用
Etravirine-d6 has several scientific research applications:
Chemistry: Used in the study of reaction mechanisms and kinetics.
Biology: Helps in understanding the metabolic pathways of etravirine.
Medicine: Utilized in pharmacokinetic studies to improve drug formulations and dosing regimens.
Industry: Employed in the development of new antiretroviral therapies.
作用机制
Etravirine-d6 exerts its effects by directly inhibiting the reverse transcriptase enzyme of human immunodeficiency virus type 1. It binds to the enzyme and blocks both DNA-dependent and RNA-dependent polymerase activities, preventing the replication of the virus . This mechanism does not affect human DNA polymerases alpha, beta, or gamma, making it highly specific to the virus .
相似化合物的比较
Efavirenz: A first-generation non-nucleoside reverse transcriptase inhibitor.
Nevirapine: Another first-generation non-nucleoside reverse transcriptase inhibitor.
Rilpivirine: A second-generation non-nucleoside reverse transcriptase inhibitor similar to etravirine.
Uniqueness: Etravirine-d6 is unique due to its higher genetic barrier to resistance and its effectiveness against non-nucleoside reverse transcriptase inhibitor-resistant strains of human immunodeficiency virus type 1. Its deuterated form, this compound, provides more accurate pharmacokinetic data, aiding in better drug development and therapeutic strategies .
属性
IUPAC Name |
4-[6-amino-5-bromo-2-(4-cyanoanilino)pyrimidin-4-yl]oxy-3,5-bis(trideuteriomethyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN6O/c1-11-7-14(10-23)8-12(2)17(11)28-19-16(21)18(24)26-20(27-19)25-15-5-3-13(9-22)4-6-15/h3-8H,1-2H3,(H3,24,25,26,27)/i1D3,2D3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYGWGZALEOIKDF-WFGJKAKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC2=NC(=NC(=C2Br)N)NC3=CC=C(C=C3)C#N)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CC(=CC(=C1OC2=NC(=NC(=C2Br)N)NC3=CC=C(C=C3)C#N)C([2H])([2H])[2H])C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
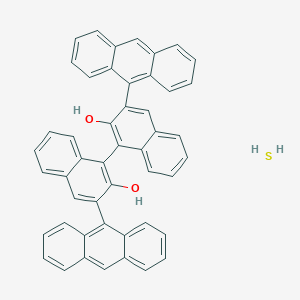
![(5aR,10bS)-2-(Perfluorophenyl)-4,5a,6,10b-tetrahydro-2H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-11-ium tetrafluoroborate](/img/structure/B8089597.png)

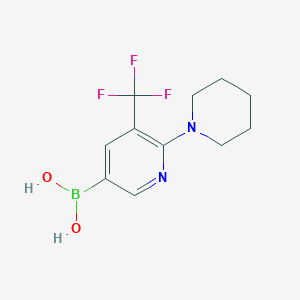
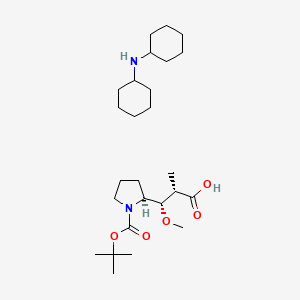
![(5aS,10bR)-2-Phenyl-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-iumtetrafluoroborate](/img/structure/B8089627.png)
![6,7-Dihydro-2-(2,4,6-trimethylphenyl)-5HPyrrolo[2,1-c]-1,2,4-triazolium tetrafluoroborate](/img/structure/B8089642.png)
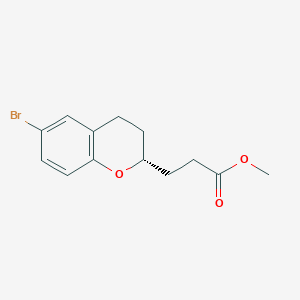
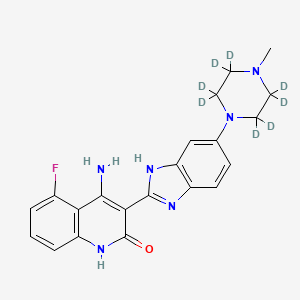
![1-cyano-2-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]-3-(trideuteriomethyl)guanidine](/img/structure/B8089664.png)
![(1R,9S)-11-(2-aminobenzoyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B8089667.png)
![3-[4-[3-(4-Aminophenyl)-1-ethyl-1H-pyrazol-4-yl]-1H-pyrrolo[2,3-b]pyridin-2-yl]-N,N-dimethylbenzenemethanamine](/img/structure/B8089678.png)
